2-Hydroxy-7-methylchroman
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
7-methyl-3,4-dihydro-2H-chromen-2-ol |
InChI |
InChI=1S/C10H12O2/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-3,6,10-11H,4-5H2,1H3 |
InChI Key |
XIGOVOOEOQHVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC(O2)O)C=C1 |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Elucidation of 2 Hydroxy 7 Methylchroman
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the connectivity and spatial arrangement of atoms can be determined with high confidence.
Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the different types of protons present in a molecule and their immediate electronic environment. In a typical ¹H NMR spectrum of 2-Hydroxy-7-methylchroman, distinct signals corresponding to the aromatic, benzylic, and aliphatic protons are observed. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of adjacent functional groups. For instance, protons on the aromatic ring are typically found in the downfield region (higher δ values) compared to the aliphatic protons of the chroman ring. The methyl group at the 7-position would appear as a singlet in the upfield region.
Detailed proton assignments are crucial for confirming the substitution pattern on the chroman skeleton.
Carbon (¹³C) NMR Analysis
Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and chemical environment of the carbon atoms. For example, the carbon atom attached to the hydroxyl group (C-2) would resonate at a characteristic downfield position due to the deshielding effect of the oxygen atom. Aromatic carbons appear in a specific range, while the aliphatic carbons of the chroman ring and the methyl group are found at higher field (lower δ values).
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | ~4.5 - 5.0 (m) | ~65 - 75 |
| 3 | ~1.8 - 2.2 (m) | ~20 - 30 |
| 4 | ~2.6 - 2.9 (t) | ~25 - 35 |
| 4a | - | ~120 - 130 |
| 5 | ~6.8 - 7.2 (d) | ~125 - 135 |
| 6 | ~6.6 - 6.8 (d) | ~115 - 125 |
| 7 | - | ~130 - 140 |
| 8 | ~6.5 - 6.7 (s) | ~110 - 120 |
| 8a | - | ~150 - 160 |
| 7-CH₃ | ~2.2 - 2.4 (s) | ~20 - 25 |
| 2-OH | Variable | - |
This table is interactive. Users can sort columns by clicking on the headers.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to establish the complete molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically between protons separated by two or three bonds (vicinal or geminal coupling). sdsu.edu It is instrumental in identifying adjacent protons within the aliphatic part of the chroman ring and on the aromatic ring. sdsu.edursc.org
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu This allows for the direct assignment of a proton signal to its attached carbon atom, greatly simplifying the interpretation of both ¹H and ¹³C NMR spectra. columbia.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two, three, or even four bonds (²JCH, ³JCH, ⁴JCH). columbia.edu HMBC is crucial for piecing together the molecular fragments, for example, by showing a correlation between the methyl protons (H-C(7)-CH₃) and the aromatic carbons C-6, C-7, and C-8. rsc.orgresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly connected through bonds. This is particularly useful for determining the stereochemistry of the molecule. rsc.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₁₀H₁₂O₂. evitachem.com The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition with a high degree of confidence. rsc.orgaua.gr
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule. nih.govlcms.cz For this compound, common fragmentation pathways would likely involve the loss of the hydroxyl group, cleavage of the chroman ring, and potentially a retro-Diels-Alder reaction, providing further evidence for the proposed structure. libretexts.org
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. In the analysis of this compound, IR spectroscopy provides direct evidence for its defining structural features.
The most prominent absorption band for this compound is expected in the region of 3141–3406 cm⁻¹, which is indicative of the O-H (hydroxyl) stretching vibration. nih.gov The presence of hydrogen bonding can cause this peak to be broad. researchgate.net The aromatic nature of the chroman ring system is confirmed by C-H stretching vibrations typically found just above 3000 cm⁻¹ and C=C stretching absorptions within the 1450-1600 cm⁻¹ range. Furthermore, the C-O stretching vibrations of the hydroxyl group and the ether linkage in the dihydropyran ring typically appear in the 1260-1000 cm⁻¹ region of the spectrum, often referred to as the fingerprint region. libretexts.org
Studies on related chroman derivatives confirm these assignments. For instance, various functionalized chromans exhibit broad absorption bands for the hydroxyl group and characteristic peaks for the aromatic framework. nih.govrsc.org
Table 1: Characteristic IR Absorption Bands for this compound and Related Derivatives
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3141 - 3406 | Strong, Broad |
| C-H (Aromatic) | Stretching | > 3000 | Medium to Weak |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |
| C-O (Ether & Alcohol) | Stretching | 1000 - 1260 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For this compound, the UV-Vis spectrum is characterized by absorptions arising from the substituted benzene (B151609) ring.
The chromanol ring system gives rise to electronic transitions that are typically observed in the UV region. These transitions are generally of the π → π* type, associated with the aromatic portion of the molecule. The presence of the hydroxyl (-OH) and methyl (-CH₃) groups as substituents on the benzene ring, as well as the oxygen atom in the heterocyclic ring, can influence the position and intensity of these absorption bands (λmax). These substituents act as auxochromes, which can cause a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift).
In related hydroxy-substituted chroman derivatives, absorption maxima are often reported in the range of 280-330 nm. For example, studies on various chromone (B188151) and chroman-4-one derivatives show intense ligand bands around 321-322 nm. researchgate.net The specific electronic environment of this compound, with its particular substitution pattern, will determine the precise λmax values. Solvatochromic shifts, where the absorption maximum changes with the polarity of the solvent, can also be observed. ufg.br
Table 2: Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Substituted Benzene Ring | π → π* | ~280 - 330 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemical Assignment
The 2-position of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of such chiral molecules. libretexts.orgwikipedia.orglibretexts.org
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. For chiral chromanes, the helicity of the dihydropyran ring is a key determinant of the ECD spectrum. nih.gov
The absolute configuration of a chiral chromane (B1220400) can be assigned by comparing its experimental ECD spectrum with theoretical spectra calculated using quantum-chemical methods, such as time-dependent density functional theory (TD-DFT). nih.govnih.gov Alternatively, empirical rules, often referred to as helicity rules, have been developed for the chromane chromophore. These rules correlate the sign of specific Cotton effects to the stereochemistry at the C2 position. nih.gov For many 2-substituted chromanes, a P-helicity (clockwise twist) of the dihydropyran ring corresponds to a positive specific optical rotation, although exceptions exist, particularly for 2-aryl chromanes. nih.gov The combination of experimental ECD data with computational analysis provides a reliable method for the unambiguous assignment of the absolute stereochemistry of this compound enantiomers. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
For example, the crystal structure of a closely related compound, 3-chloro-7-hydroxy-4-methyl-chroman-2-one, has been determined. researchgate.net This analysis revealed a planar molecular structure and detailed the role of hydrogen bonding in the crystal lattice. researchgate.net Similarly, crystallographic studies on other functionalized chroman derivatives have provided detailed structural data, confirming the conformation of the dihydropyran ring and the spatial arrangement of substituents. beilstein-journals.orgnih.govmdpi.com These studies often show that the dihydropyran ring adopts a half-chair or sofa conformation. Intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and π-π stacking of the aromatic rings, are frequently observed and are crucial for the stability of the crystal packing. researchgate.netnih.gov Such data from derivatives are invaluable for building accurate molecular models of this compound.
Table 3: Representative Crystallographic Data for a Chroman Derivative (3-chloro-7-hydroxy-4-methyl-chroman-2-one) researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₀H₇ClO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7203 |
| b (Å) | 14.0481 |
| c (Å) | 8.9066 |
| β (°) | 112.858 |
| Volume (ų) | 890.11 |
Reactivity Profile and Derivatization Strategies for 2 Hydroxy 7 Methylchroman
Reactions Involving the 2-Hydroxyl Group
The secondary hydroxyl group at the C-2 position is a key site for various chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification Reactions
The hydroxyl group of 2-Hydroxy-7-methylchroman can readily undergo esterification with acyl chlorides to form the corresponding esters. evitachem.com This reaction is a common strategy to introduce a variety of functional groups, potentially modifying the compound's biological and physical properties. Similarly, etherification can be achieved through conventional methods, such as reaction with alkyl halides in the presence of a base. google.com For instance, the formation of a benzyl (B1604629) ether has been reported as a method for protecting the hydroxyl group. google.com
| Reaction Type | Reagent Example | Product Type | Reference |
| Esterification | Acyl chloride | Ester | evitachem.com |
| Etherification | Benzyl halide | Benzyl ether | google.com |
Oxidation Pathways of the Secondary Alcohol
Oxidation of the secondary alcohol at the C-2 position can lead to the formation of the corresponding ketone, 7-methylchroman-2-one. This transformation can be accomplished using various oxidizing agents. While specific studies on this compound are limited, related chroman structures are known to be oxidized by reagents like potassium permanganate (B83412) and chromium trioxide. The oxidation of a similar compound, 2,2,5,7,8-pentamethyl-6-hydroxychroman, with oxygen bubbling has been shown to yield a variety of products, including a formyl derivative and a trimer, highlighting the complexity of oxidation pathways. tandfonline.comtandfonline.com
Nucleophilic Substitution at C-2
The hydroxyl group at C-2 can be a leaving group in nucleophilic substitution reactions, although this may require activation, for instance, by protonation under acidic conditions. The substitution of hydroxyl groups with other functionalities is a known reaction for chroman derivatives. evitachem.com
Electrophilic Aromatic Substitution on the Benzenoid Ring
The benzene (B151609) ring of the chroman system is susceptible to electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iqmasterorganicchemistry.comlibretexts.org The existing methyl group at the C-7 position and the ether oxygen of the heterocyclic ring are activating groups and will direct incoming electrophiles primarily to the ortho and para positions. Therefore, substitution is expected to occur at the C-6 and C-8 positions. Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, Friedel-Crafts acylation or alkylation reactions using a Lewis acid catalyst like aluminum chloride can introduce various substituents onto the aromatic ring. The introduction of a fluorine atom at the 6-position and a methyl group at the 8-position of a chroman ring has been achieved through electrophilic aromatic substitution and Friedel-Crafts alkylation, respectively. vulcanchem.com
| Reaction | Reagent/Catalyst | Expected Position of Substitution | Reference |
| Nitration | Conc. HNO₃/H₂SO₄ | C-6, C-8 | masterorganicchemistry.com |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | C-6, C-8 | libretexts.org |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | C-6, C-8 | |
| Friedel-Crafts Acylation | R-COCl/AlCl₃ | C-6, C-8 |
Functionalization of the Chroman Ring System (C-3, C-4, C-8 positions)
Beyond the 2-hydroxyl group and the benzenoid ring, the chroman scaffold itself can be functionalized at other positions.
C-3 Position: Introduction of substituents at the C-3 position of the chroman-4-one scaffold has been achieved through bromination followed by substitution reactions. gu.se
C-4 Position: The C-4 position is often functionalized in chroman-4-one derivatives. For instance, the synthesis of 2-alkyl chroman-4-one derivatives allows for modifications at this position. gu.se
C-8 Position: As mentioned in the context of electrophilic aromatic substitution, the C-8 position is a potential site for the introduction of new functional groups. vulcanchem.com
Ring Opening and Rearrangement Reactions
The chroman ring can undergo ring-opening reactions under certain conditions. For instance, the reaction of 2-hydroxychroman-4-ones with amines can proceed at the C-2 position, leading to the opening of the pyrone ring. thieme-connect.de Studies on related 2-pyrone structures show that ring-opening can be influenced by factors like the degree of ring saturation and the presence of other functional groups. iastate.edu
Theoretical and Computational Investigations of 2 Hydroxy 7 Methylchroman
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules like 2-Hydroxy-7-methylchroman. nih.govmdpi.com These computational methods provide insights into the distribution of electrons within the molecule, which governs its interactions and behavior.
Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.
From these orbital energies, several global reactivity descriptors can be calculated to quantify chemical behavior: nih.govscielo.org.mxjmcs.org.mx
Ionization Potential (IP ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (EA ≈ -ELUMO): The energy released when an electron is added.
Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons towards itself, calculated as χ = (IP + EA) / 2.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution, calculated as η = (IP - EA) / 2. mdpi.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net Negative potential regions (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen atom of the hydroxyl group would be expected to be a region of high negative potential.
| Descriptor | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -1.2 |
| Energy Gap | Egap | ELUMO - EHOMO | 5.3 |
| Ionization Potential | IP | -EHOMO | 6.5 |
| Electron Affinity | EA | -ELUMO | 1.2 |
| Electronegativity | χ | (IP + EA) / 2 | 3.85 |
| Chemical Hardness | η | (IP - EA) / 2 | 2.65 |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.govnih.gov For this compound, the conformational flexibility primarily arises from the dihydropyran ring, which is not planar. This ring can adopt various conformations, such as half-chair or sofa forms.
Computational methods are used to explore the potential energy surface (PES) of the molecule. youtube.com The PES is a multidimensional surface that relates the molecule's energy to its geometry. youtube.com Minima on this surface correspond to stable conformers, while saddle points represent transition states for the interconversion between these conformers. youtube.com
The analysis typically involves:
Systematic Search or Molecular Dynamics: Generating a wide range of possible conformations.
Geometry Optimization: Calculating the minimum energy structure for each potential conformer using methods like DFT or semi-empirical AM1. nih.gov
Frequency Calculations: Confirming that the optimized structures are true minima (no imaginary frequencies) and calculating their thermodynamic properties (e.g., Gibbs free energy).
The results of a conformational analysis are often presented as a potential energy landscape, showing the relative energies of the different stable conformers and the energy barriers for their interconversion. The conformer with the lowest energy is the most populated at equilibrium.
Reaction Mechanism Studies for Synthesis and Derivatization
Theoretical studies of reaction mechanisms provide a detailed, step-by-step description of how chemical transformations occur. For the synthesis of the chroman scaffold, various methods exist, and computational chemistry can elucidate the most likely pathways. A common route to chroman-related structures is the Pechmann condensation, which can be studied computationally to understand catalyst effects and reaction steps. acs.org
A plausible synthesis of a 7-methylchroman (B1602127) skeleton might involve the reaction of m-cresol (B1676322) with an appropriate three-carbon synthon. The mechanism would likely proceed through several key steps:
Initial Reaction: An electrophilic attack on the activated aromatic ring of m-cresol.
Cyclization: An intramolecular reaction to form the dihydropyran ring.
Dehydration/Rearrangement: Subsequent steps to yield the final chroman structure.
Derivatization of this compound, for instance, by acylating the hydroxyl group, can also be modeled. researchgate.net Such studies would calculate the energies of reactants, intermediates, transition states, and products to predict the reaction's feasibility and kinetics. These calculations can also help understand the regioselectivity and stereoselectivity of reactions.
Molecular Modeling and Docking Simulations for Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a biological target. researchgate.netnih.gov
The docking process involves:
Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand are prepared. This includes adding hydrogen atoms and assigning partial charges.
Docking Algorithm: The ligand is placed in the active site of the receptor, and its conformational space is explored to find the most stable binding poses.
Scoring Function: The binding poses are evaluated and ranked using a scoring function, which estimates the binding free energy. A lower score (more negative) typically indicates a more favorable binding interaction. nih.gov
Docking simulations of chroman and chromone (B188151) derivatives with various biological targets, such as protein kinases or enzymes involved in cancer, have been reported. nih.govnih.gov These studies reveal the key interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. For this compound, the hydroxyl group is a potential hydrogen bond donor and acceptor, while the methyl group and the aromatic ring can participate in hydrophobic interactions.
Molecular dynamics (MD) simulations can further refine the results of docking. nih.gov MD simulates the movement of atoms and molecules over time, providing a more dynamic and realistic view of the ligand-receptor interaction and helping to assess the stability of the docked complex. nih.gov
Table 2: Example of Molecular Docking Results for a Chroman Analogue Note: This table presents hypothetical data to illustrate the output of a typical docking study, as specific results for this compound were not found.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase A | -7.8 | Lys72, Val57 | Hydrogen Bond, Hydrophobic |
| Cyclooxygenase-2 | -8.2 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |
| Estrogen Receptor Alpha | -7.5 | Glu353, Leu387 | Hydrogen Bond, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chroman Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgfiveable.mezamann-pharma.com The fundamental principle is that the structural properties of a molecule determine its activity. fiveable.me
For chroman analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.govmdpi.com These studies are performed on a dataset of structurally related compounds for which the biological activity (e.g., IC₅₀ values) has been experimentally determined.
The process involves:
Data Set Preparation: A series of chroman analogues is selected, and their biological activities are measured. The set is typically divided into a training set (to build the model) and a test set (to validate it). nih.gov
Molecular Alignment: The 3D structures of all molecules in the dataset are aligned based on a common scaffold. This step is critical for the quality of the model. nih.gov
Descriptor Calculation: For each molecule, steric and electrostatic interaction fields are calculated on a 3D grid surrounding the molecule. nih.gov CoMSIA additionally considers hydrophobic, hydrogen bond donor, and acceptor fields.
Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to correlate the variations in the calculated fields (the descriptors) with the variations in biological activity. nih.govnih.gov
Model Validation: The predictive power of the QSAR model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for the test set (r²_pred). researchgate.net
A successful QSAR model for chroman analogues can provide valuable insights into the structural features that are important for a specific biological activity. nih.gov The results are often visualized as 3D contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might indicate that a bulky group is favored in one region (steric favorability) or that a negative charge is beneficial in another (electrostatic favorability), guiding the design of more potent compounds. nih.govmdpi.com
Table 3: Statistical Parameters for a Representative 3D-QSAR Model of Chroman Analogues Source: Adapted from studies on chromone and chromane (B1220400) derivatives. nih.govmdpi.comnih.gov
| Parameter | Description | Typical Value |
|---|---|---|
| q² (or r²cv) | Cross-validated correlation coefficient (internal predictive ability) | > 0.5 |
| r² (or R²ncv) | Non-cross-validated correlation coefficient (goodness of fit) | > 0.6 |
| r²_pred | Predictive correlation coefficient for the external test set | > 0.6 |
| N | Number of optimal components in the PLS model | 2-7 |
Biological Activities and Mechanistic Studies of 2 Hydroxy 7 Methylchroman and Its Analogues
Antioxidant Activity and Associated Molecular Mechanisms
The antioxidant capacity of chroman derivatives is a key area of investigation. These compounds can mitigate oxidative stress through various mechanisms, including direct radical scavenging and the modulation of enzymes involved in cellular redox homeostasis.
Radical Scavenging Pathways
The primary mechanism of antioxidant action for many phenolic compounds, including chroman analogues, involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals. This process is often referred to as a hydrogen atom transfer (HAT) mechanism. The presence of a hydroxyl group on the chroman ring system is crucial for this activity. The stability of the resulting phenoxyl radical, often through resonance delocalization, determines the compound's radical scavenging efficiency.
Modulation of Oxidative Stress Enzymes
Beyond direct radical scavenging, some chroman analogues exert their antioxidant effects by modulating the expression and activity of key enzymes involved in managing oxidative stress. An important pathway in this regard is the Nuclear factor erythroid 2-like 2 (Nrf2) pathway.
One notable analogue, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM), has been shown to induce the expression of heme oxygenase-1 (HO-1), a critical antioxidant enzyme, through the activation of the Nrf2 pathway. nih.gov This induction of HO-1 enhances the cellular defense against oxidative damage. By upregulating such protective enzymes, these compounds can provide a more sustained antioxidant effect compared to direct radical scavenging alone.
Anti-inflammatory Effects and Cellular Signaling Pathway Modulation
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Chroman analogues have demonstrated significant anti-inflammatory properties by targeting various components of the inflammatory cascade.
Inhibition of Pro-inflammatory Mediators (e.g., COX-2, iNOS, TNF-α, IL-1β)
Several studies have highlighted the ability of chroman analogues to suppress the production of key pro-inflammatory mediators. For example, DMHM was found to inhibit the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells. nih.gov This inhibition is achieved by downregulating the expression of the enzymes responsible for their synthesis, namely cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov
Furthermore, DMHM has been shown to decrease the mRNA expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov Similarly, alkaloid extracts from Mitragyna speciosa, which contain related indole (B1671886) alkaloids, have demonstrated the ability to suppress nitric oxide (NO), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) researchgate.net.
NF-kappaB Signaling Pathway Modulation
The transcription factor Nuclear Factor-kappaB (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. The modulation of the NF-κB signaling pathway is a key mechanism underlying the anti-inflammatory effects of many chroman analogues.
A series of 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides were synthesized and evaluated for their ability to inhibit NF-κB activity in LPS-stimulated macrophage RAW 264.7 cells. nih.gov The study found that certain substitutions on the phenyl ring led to potent NF-κB inhibition. nih.gov For instance, compounds with a 4-chloro or 4-methoxy substituent on the phenyl ring of the 7-methylchroman-2-carboxamide scaffold were among the most active inhibitors. nih.gov Research on DMHM also indicated that its anti-inflammatory effects were mediated, in part, by the suppression of the NF-κB pathway. nih.gov
| Compound ID | Substituent on Phenyl Ring | IC50 (µM) for NF-κB Inhibition |
| 3s | 4-Cl | 20.2 |
| 3g | 4-OMe | 22.5 |
| 2b | 2-OH (on 6-methylchroman) | 23.8 |
| 2s | 4-Cl (on 6-methylchroman) | 24.0 |
| KL-1156 (Reference) | - | 43.9 |
Data sourced from a study on 6- or 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides. nih.gov
Antimicrobial and Antifungal Activity: Mechanistic Insights
Derivatives of the broader chroman and coumarin (B35378) families have been explored for their potential as antimicrobial and antifungal agents, offering alternatives to conventional antibiotics that face growing resistance.
Several novel derivatives of 7-hydroxy-4-methyl coumarin have been synthesized and shown to exhibit significant antimicrobial activity. metfop.edu.in While the precise mechanisms are often multifaceted, they can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. For instance, some coumarin derivatives have been shown to inhibit the mycelial growth and conidia germination of fungal species like Aspergillus. nih.gov The proposed mode of action for one such derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, involves affecting the structure of the fungal cell wall. nih.gov
In the context of antifungal activity, derivatives of 7-hydroxy-4-methylcoumarin, when substituted with thiosemicarbazide (B42300) and thiazolidinone moieties, have shown potent activity against foodborne mycotoxigenic fungi such as Aspergillus flavus and Fusarium graminearum. nih.gov It was generally observed that the 4-thiazolidinone (B1220212) derivatives displayed better antifungal activity than the thiosemicarbazides. nih.gov
Hydrazine-based compounds have also demonstrated fungicidal activity against Candida albicans, including drug-resistant clinical isolates, by causing a significant reduction in cell viability at a fast rate. mdpi.com These compounds were also found to decrease biofilm formation. mdpi.com
| Fungal Strain | Compound Type | Activity |
| Aspergillus flavus | Coumarinyl thiosemicarbazides | High growth inhibition |
| Aspergillus ochraceus | Coumarinyl 4-thiazolidinones | High growth inhibition |
| Fusarium graminearum | Coumarinyl 4-thiazolidinones | Most susceptible |
| Fusarium verticillioides | Coumarinyl derivatives | Most resistant |
General antifungal trends of coumarin derivatives. nih.gov
Bacterial Growth Inhibition Mechanisms
Chroman-4-one derivatives have demonstrated notable antimicrobial activity against a range of pathogenic microorganisms. mdpi.com Studies have evaluated these compounds against bacteria such as Staphylococcus epidermidis, Pseudomonas aeruginosa, and Salmonella enteritidis. mdpi.com In a study of 25 chroman-4-one and homoisoflavonoid derivatives, 13 compounds showed antibacterial and antifungal activity, with Minimum Inhibitory Concentration (MIC) values generally ranging from 64 to 1024 μg/mL. mdpi.com
The structural features of these molecules play a significant role in their bioactivity. For instance, the addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 was found to reduce antimicrobial activity. mdpi.com Conversely, other modifications, such as the introduction of a benzyl (B1604629) group, can confer biological activity to a previously inactive precursor molecule. mdpi.com Some coumarin derivatives, which share a related chromene core structure, have also shown good antibacterial activity against organisms like Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus. nih.gov Certain chroman and coumaran derivatives have been noted for their ability to potently inhibit virulence factors in vancomycin-intermediate Staphylococcus aureus (VISA) strains. dovepress.com
The proposed mechanisms for bacterial growth inhibition by related compounds, such as extracts from hawthorn containing flavonoids, include the disruption of cell membrane integrity and the induction of oxidative stress through the production of reactive oxygen species (ROS). nih.gov
Table 1: Antibacterial Activity of Selected Chroman-4-one Derivatives
| Compound | Microorganism | MIC (μg/mL) | MIC (µM) |
|---|---|---|---|
| Compound 1 (a 7-hydroxychroman-4-one) mdpi.com | Staphylococcus epidermidis | 128 | 718.4 |
| Pseudomonas aeruginosa | 512 | 2873.5 | |
| Salmonella enteritidis | 256 | 1436.7 | |
| Compound 2 (an O-alkylated derivative) mdpi.com | Staphylococcus epidermidis | 128 | 480.6 |
| Pseudomonas aeruginosa | 512 | 1922.5 | |
| Salmonella enteritidis | 256 | 961.2 | |
| Compound 3 (an O-alkylated derivative) mdpi.com | Staphylococcus epidermidis | 64 | 221.9 |
| Pseudomonas aeruginosa | 256 | 887.8 | |
| Salmonella enteritidis | 256 | 887.8 |
Fungal Pathogen Inhibition Mechanisms
Analogues of 2-Hydroxy-7-methylchroman have also been investigated for their efficacy against fungal pathogens. Chroman-4-one derivatives have shown activity against various Candida species, including C. albicans, C. tropicalis, and Nakaseomyces glabratus (formerly C. glabrata), as well as filamentous fungi like Aspergillus flavus and Penicillium citrinum. mdpi.com Some derivatives demonstrated greater potency than the standard antifungal drug fluconazole. mdpi.com
Molecular modeling studies have provided insights into the potential mechanisms of action against Candida albicans. These in silico analyses suggest that different chroman-4-one derivatives may act on distinct molecular targets. mdpi.com Potential mechanisms include the inhibition of key enzymes essential for fungal survival and virulence, such as:
Cysteine synthase (CS) mdpi.com
HOG1 kinase , a validated antifungal target that regulates virulence traits like morphogenesis and stress resistance. mdpi.com
Fructose-1,6-bisphosphate aldolase (B8822740) (FBA1) , an enzyme crucial for the viability of C. albicans. mdpi.com
Another proposed mechanism for related chromenol derivatives involves the inhibition of sterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway, which is critical for maintaining fungal cell membrane integrity. nih.govnih.gov The fungicidal activity of compounds like (E)-benzylidene-chroman-4-one is thought to occur through its action on the fungal plasma membrane. semanticscholar.org
Table 2: Antifungal Activity of Selected Chroman-4-one Derivatives against Candida Species
| Compound | Fungal Species | MIC (μg/mL) | MIC (µM) |
|---|---|---|---|
| Compound 1 (a 7-hydroxychroman-4-one) mdpi.com | Candida albicans | 64 | 359.2 |
| Candida tropicalis | 64 | 359.2 | |
| Nakaseomyces glabratus | 64 | 359.2 | |
| Compound 2 (an O-alkylated derivative) mdpi.com | Candida albicans | 64 | 240.3 |
| Candida tropicalis | 64 | 240.3 | |
| Nakaseomyces glabratus | 64 | 240.3 | |
| Compound 21 (a homoisoflavonoid derivative) mdpi.com | Candida albicans | 64 | 164.7 |
| Candida tropicalis | 64 | 164.7 | |
| Nakaseomyces glabratus | 128 | 329.5 |
Antineoplastic and Cytotoxic Mechanisms in Cellular Models
Chroman derivatives and related chalcones have been identified as having remarkable inhibitory effects on the growth of various cancer cell lines, including human breast cancer (MCF-7). nih.gov
Induction of Apoptosis Pathways
A primary mechanism for the anticancer activity of chroman analogues is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov Studies on chalcone (B49325) derivatives, which are biosynthetic precursors to flavonoids, show they can trigger apoptosis in breast cancer cells. mdpi.com This process is marked by the activation of key proteins in the apoptotic cascade.
The intrinsic apoptosis pathway is often implicated. For example, 2'-Hydroxychalcone has been shown to trigger the cleavage of caspase-9 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP). mdpi.com The cleavage of PARP from its full-length 116 kDa form to an 89 kDa fragment is a well-established biomarker of apoptosis. nih.gov Furthermore, these compounds can modulate the expression of the Bcl-2 family of proteins, augmenting the expression of the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2. mdpi.com The synthetic curcumin (B1669340) analogue (BHMC), which shares structural similarities, also induces apoptosis in MCF-7 cells. mdpi.com
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, chroman analogues can exert their cytotoxic effects by halting the proliferation of cancer cells through cell cycle arrest. nih.gov This arrest prevents cancer cells from dividing and propagating.
Several studies have demonstrated that these compounds can induce cell cycle arrest at the G2/M phase in various cancer cell lines, including breast, ovarian, and osteosarcoma cells. mdpi.comresearchgate.netnih.gov For example, the curcumin analogue BHMC was found to induce G2/M phase arrest in MCF-7 breast cancer cells. mdpi.com Similarly, other chalcone derivatives have caused significant G2/M accumulation in ovarian cancer and osteosarcoma cell lines. researchgate.netnih.gov In some cases, arrest at the S phase has also been observed. mdpi.com This disruption of the normal cell cycle progression is a critical component of the antineoplastic activity of these compounds.
Modulation of Cancer-Related Signaling Pathways
The anticancer effects of chroman derivatives are also mediated by their ability to modulate critical intracellular signaling pathways that regulate cell survival, proliferation, and metastasis. mdpi.com Dysregulation of these pathways is a hallmark of many cancers. nih.gov
Key signaling pathways inhibited by these compounds include:
NF-κB Pathway : 2'-Hydroxychalcone has been shown to significantly inhibit the pro-survival NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. mdpi.comnih.gov
Akt/mTOR Pathway : The Akt pathway is a crucial survival signaling pathway in cancer. nih.gov Chalcone derivatives have been found to downregulate this pathway, which contributes to their pro-apoptotic effects. nih.gov The broader PI3K/Akt/mTOR pathway is a known target for related compounds like curcumin. mdpi.com
MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway, including JNK and Erk1/2, is another critical regulator of cell processes. mdpi.com Chroman and chalcone analogues have been shown to activate JNK/MAPK and modulate Erk1/2 signaling. mdpi.comnih.gov
By interfering with these fundamental signaling networks, chroman analogues can effectively disrupt the molecular machinery that cancer cells rely on for their growth and survival.
Enzyme Inhibition Studies
Tyrosinase
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders. nih.govresearchgate.net Certain hydroxycoumarins, such as 3-hydroxycoumarin (B191489) and 7-hydroxycoumarin, have shown potent tyrosinase inhibitory activity. nih.gov The structurally related compound 2-hydroxytyrosol was found to be a potent inhibitor of mushroom tyrosinase with an IC50 value of 13.0 µmol/L. nih.gov It also dose-dependently inhibited tyrosinase activity in cell-free extracts of B16 melanoma cells with an IC50 of 32.5 µmol/L. nih.gov The mechanism is believed to be competitive inhibition, as these phenolic compounds are structurally related to L-DOPA, the natural substrate of tyrosinase. nih.gov
Aldose Reductase
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Sirtuin 2
Sirtuin 2 (SIRT2), a type of histone deacetylase, has emerged as a therapeutic target for neurodegenerative diseases and cancer. nih.govnih.gov A series of substituted chroman-4-one derivatives have been synthesized and identified as potent and selective inhibitors of SIRT2. nih.govacs.org
Structure-activity relationship (SAR) studies have revealed key features for high potency:
An alkyl chain of three to five carbons in the 2-position. nih.govacs.org
Larger, electron-withdrawing groups in the 6- and 8-positions. nih.govacs.org
An intact carbonyl group at the 4-position. nih.govacs.org
These inhibitors are highly selective for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govacs.org The antiproliferative effects of some of these compounds in breast and lung cancer cell lines have been shown to correlate with their SIRT2 inhibition potency. acs.org
Table 3: Sirtuin 2 (SIRT2) Inhibition by Chroman-4-one Analogues
| Compound | SIRT2 Inhibition IC50 (µM) | Reference |
|---|---|---|
| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | nih.gov |
| 2-pentylchromone | 5.5 | nih.govacs.org |
| 2-propylchroman-4-one | 10.6 | nih.govacs.org |
| 6-bromo-2-pentylchroman-4-one | 2.2 | nih.gov |
| 8-bromo-2-pentylchroman-4-one | 2.0 | nih.gov |
Applications of 2 Hydroxy 7 Methylchroman in Advanced Chemical Synthesis and Materials Science
As a Chiral Building Block in Asymmetric Synthesis
The enantioselective synthesis of complex molecules is a cornerstone of modern medicinal and process chemistry, where the biological activity of a compound is often dictated by its specific stereochemistry. Chiral building blocks—enantiomerically pure compounds that are incorporated into a larger molecule—are instrumental in this pursuit. 2-Hydroxy-7-methylchroman, particularly in its enantiopure forms, represents a powerful chiral building block.
The synthesis of the chiral chroman framework itself has been the subject of intensive research. Organocatalysis has emerged as a powerful tool for creating these structures with high enantioselectivity. For instance, highly efficient asymmetric organocatalytic methods have been developed to produce optically active chromans in high yields with enantiomeric excesses (ee) ranging from 94% to 99%. nih.gov One such strategy involves a domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts. nih.gov These reactions can be followed by dehydroxylation to yield the final chroman products, preserving the high stereoselectivity achieved in the domino reaction. nih.gov
Another sophisticated approach is the enantioselective [4+2] cyclization between ortho-hydroxyphenyl para-quinone methides and hydroxymaleimides, which yields chiral hemiketals containing the chromane (B1220400) framework with excellent results (up to 99% yield, >99% ee). acs.org The reactivity of the hydroxyl group at the C2 position of 2-hydroxychromans makes them versatile intermediates. This group can be easily substituted by various nucleophiles, allowing for the straightforward introduction of new functional groups, a critical feature for a versatile building block.
Table 1: Representative Organocatalytic Synthesis of Chiral Chroman Derivatives
| Reactants | Catalyst System | Product Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Aliphatic Aldehydes + (E)-2-(2-nitrovinyl)phenols | Cinchona Alkaloid-derived MDOs | 3,4-disubstituted Chromanes | 72-94% | 85:15 to 95:5 | 92-98% | nih.gov |
| 3-Vinylindoles + ortho-Quinone Methides | Chiral Phosphoric Acid | Indole-containing Chromans | up to 98% | up to 93:7 | up to 98% | mdpi.com |
| Aliphatic Aldehydes + Nitro-chromenes + α,β-Unsaturated Aldehydes | Secondary Amine | Functionalized Tricyclic Chromanes | 20-66% | >20:1 | >99% | acs.org |
Precursor in the Synthesis of Complex Natural Products
The chroman ring system is a privileged scaffold found in a wide array of natural products, including tocopherols (B72186) (Vitamin E), flavonoids, and various alkaloids. The ability to synthesize complex natural products is a primary driver of innovation in organic chemistry. mdpi.comrsc.org The structural features of this compound make it an ideal starting point or intermediate for the total synthesis of such molecules.
A key strategy in modern total synthesis involves the late-stage modification of complex molecular skeletons. researchgate.net The chroman scaffold can be constructed and then elaborated upon to reach the final natural product target. For example, synthetic strategies developed for producing chroman-2-ols and their derivatives have been applied to the formal synthesis of natural products like Heliannuol E. nsf.gov The inherent chirality of this compound can be leveraged to control the stereochemistry of subsequent transformations, reducing the need for chiral separations or resolving agents later in the synthetic sequence. The hydroxyl group provides a reactive handle for coupling with other fragments or for directing further functionalization of the chroman ring system, streamlining the path to complex molecular targets.
Role in the Development of Catalytic Systems
The design of effective chiral ligands is paramount in the field of asymmetric catalysis, where a metal center's selectivity is controlled by its coordination environment. nih.govresearchgate.net The rigid, conformationally defined structure of the chroman skeleton makes it an attractive backbone for the design of new chiral ligands. While the direct use of this compound as a ligand is not extensively documented, its derivatives hold significant promise.
Recent research has demonstrated that C-N axially chiral scaffolds derived from chroman-type structures can serve as effective ligands in asymmetric catalysis. nih.gov For instance, a C-N axially chiral carboxylic acid, prepared stereospecifically from a chroman precursor, has shown potential as a chiral ligand for Ru(II)-catalyzed enantioselective C-H activation reactions. nih.gov This highlights the potential of the chroman framework to create a well-defined chiral environment around a metal center. The hydroxyl group of this compound could be used as an anchoring point to attach phosphine, amine, or other coordinating groups, thereby creating novel bidentate or polydentate ligands. The methyl group at the C7 position can also provide steric influence, which can be fine-tuned to enhance enantioselectivity in catalytic transformations.
Potential in Functional Materials and Polymer Chemistry
The incorporation of unique molecular units into polymers is a leading strategy for creating functional materials with tailored optical, electronic, or responsive properties. researchgate.net The benzopyran core of this compound is structurally related to coumarin (B35378), a chromophore that has been extensively used to create photo-responsive polymers with applications in self-healing materials, drug delivery, and shape-memory systems. nih.govrsc.org While the saturated chroman ring lacks the specific photoreactive [2+2] cycloaddition capability of coumarin, its stable and rigid structure offers other advantages for materials science. nih.gov
The hydroxyl group of this compound provides a reactive site for polymerization. researchgate.net It can act as a monomer in step-growth polymerizations to form high-molecular-weight polyethers or polyesters. nsf.govksu.edu.sa For example, it could be used in polycondensation reactions or, after modification, in ring-opening polymerization to create novel aliphatic polycarbonates. rsc.orggoogle.com
Furthermore, the chroman moiety possesses inherent photophysical and electronic properties that can be imparted to a polymer chain. nih.gov Computational studies on related chromene and coumarin derivatives show that their electronic and optoelectronic characteristics can be tuned through substitution, suggesting their potential in designing materials for optoelectronic applications like organic light-emitting diodes (OLEDs) or photovoltaic devices. researchgate.netmdpi.comresearchgate.net Incorporating the this compound unit into conjugated polymer backbones could influence the final material's band gap, fluorescence, and charge transport properties, opening avenues for new functional and smart materials. mdpi.com
Table 2: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Method of Incorporation | Potential Properties/Applications |
|---|---|---|
| Polyethers/Polyesters | Polycondensation via the C2-hydroxyl group. | Thermoplastics with high thermal stability, engineering materials. |
| Polycarbonates | Conversion to a cyclic carbonate monomer followed by ring-opening polymerization. | Biocompatible and biodegradable materials for medical applications. |
| Pendant Functionalization | Grafting onto existing polymer backbones via the C2-hydroxyl group. | Modifying surface properties, creating materials with tailored hydrophilicity. |
| Optoelectronic Polymers | Incorporation into conjugated polymer backbones. | Materials for organic electronics, sensors, and photovoltaics. researchgate.netmdpi.com |
Future Research Directions and Challenges for 2 Hydroxy 7 Methylchroman
Development of More Efficient and Sustainable Synthetic Methodologies
A primary challenge in the advancement of 2-Hydroxy-7-methylchroman for broader applications is the development of synthetic routes that are not only efficient but also environmentally benign. Traditional multi-step syntheses of chroman derivatives often rely on harsh reagents, toxic solvents, and energy-intensive conditions, leading to significant chemical waste. nih.govresearchgate.net
Future research must prioritize the principles of green chemistry. nih.gov Key areas of focus include:
Catalytic Systems: Exploring novel, non-toxic, and recyclable catalysts, such as nano-kaoline or zeolite-based systems, can significantly improve reaction efficiency and reduce waste. sharif.edu
Alternative Energy Sources: Innovative techniques like microwave irradiation and ultrasound-assisted synthesis offer substantial benefits, including reduced reaction times, higher yields, and lower energy consumption compared to conventional heating methods. nih.govresearchgate.net
Eco-friendly Solvents: The replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or solvent-free reaction conditions is a critical step towards sustainability. nih.govsharif.edu
Photoredox Catalysis: Visible-light-mediated synthesis is an emerging sustainable strategy for constructing and functionalizing chroman rings under mild conditions. rsc.orgnih.gov
By focusing on these green synthetic strategies, researchers can develop scalable, cost-effective, and environmentally responsible methods for producing this compound, making it more accessible for extensive investigation. nih.govresearchgate.net
Comprehensive Exploration of Novel Biological Activities and Molecular Mechanisms
The chroman nucleus is associated with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. nih.govresearchgate.net For this compound, a comprehensive screening program is essential to uncover its full therapeutic potential. The specific placement of the hydroxyl and methyl groups may confer unique biological properties not seen in other analogs.
Future investigations should involve:
Broad-Spectrum Screening: Testing the compound against a wide array of biological targets, including enzymes, receptors, and various cell lines (e.g., cancer, neuronal, microbial) to identify novel activities. nih.govrsc.org
Mechanism of Action Studies: Once a significant biological activity is identified, in-depth studies are required to elucidate the precise molecular mechanism. This includes identifying protein targets, mapping pathway interactions, and understanding how the compound modulates cellular functions. rsc.orgrsc.org
Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of derivatives by modifying the core this compound structure will be crucial. SAR studies help in identifying the key structural features essential for biological activity and in optimizing potency and selectivity. researchgate.netnih.govacs.org For instance, research on other chromanones has shown that substitutions at various positions can dramatically influence their inhibitory activity against specific targets like SIRT2. acs.org
A thorough understanding of the compound's biological profile and mechanism of action is fundamental for its development as a potential therapeutic agent.
Advanced Computational Studies for Rational Design and Optimization
Computational chemistry offers powerful tools to accelerate the drug discovery process by providing insights into molecular interactions and predicting the activity of new compounds. For this compound, advanced computational studies can guide the rational design of more potent and selective derivatives.
Key computational approaches to be employed include:
Molecular Docking: Simulating the binding of this compound and its analogs into the active sites of known biological targets can help predict their binding affinity and orientation, providing a basis for understanding their inhibitory potential. nih.gov
Quantitative Structure-Activity Relationship (3D-QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can establish a mathematical correlation between the three-dimensional structure of the chroman derivatives and their biological activity. nih.govnih.gov These models can identify which steric and electronic properties are critical for activity and can be used to predict the potency of virtual compounds before their synthesis. mdpi.commdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with its target protein over time, confirming the stability of the binding mode predicted by docking studies and revealing key interactions that are crucial for its biological effect. mdpi.com
These computational methods can significantly reduce the time and cost associated with synthesizing and testing new compounds, enabling a more focused and efficient optimization process.
Integration with Combinatorial Chemistry and High-Throughput Screening
To fully explore the chemical space around the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are indispensable. The chroman ring is considered a privileged structure, making it an ideal template for creating large, diverse libraries of related compounds. nih.govacs.org
Future strategies should involve:
Library Synthesis: Utilizing solid-phase organic synthesis and other combinatorial techniques to generate a large library of derivatives from the this compound core. wikipedia.orgnih.gov This involves systematically introducing a variety of chemical building blocks at different positions on the scaffold.
High-Throughput Screening (HTS): Screening the synthesized compound library against a multitude of biological targets using automated HTS assays. This allows for the rapid identification of "hits"—compounds that exhibit a desired biological activity.
Hit-to-Lead Optimization: Following the identification of initial hits, a more focused, iterative process of synthesis and testing is required to develop these hits into viable lead compounds with improved potency, selectivity, and drug-like properties.
This integrated approach allows for a much broader and faster exploration of the therapeutic potential of the this compound scaffold than traditional, one-compound-at-a-time methods. ajrconline.org
Exploration of Prodrug Strategies and Delivery Systems for Derivatives
Even a highly potent compound can fail if it has poor pharmacokinetic properties, such as low solubility or poor absorption. Prodrug strategies and advanced drug delivery systems are critical for overcoming these challenges. The hydroxyl group at the 2-position of this compound is an ideal handle for chemical modification.
Future research should explore:
Prodrug Design: The hydroxyl group can be masked with an ester linkage, creating a prodrug that is more lipophilic and can more easily cross cell membranes. nih.gov Inside the body, ubiquitous esterase enzymes would cleave the ester bond, releasing the active hydroxyl compound at the target site. researchgate.net This approach can improve solubility, stability, and oral bioavailability. nih.gov
Novel Drug Delivery Systems: For derivatives that still face delivery challenges, encapsulation in nanocarriers such as liposomes, micelles, or polymeric nanoparticles could be investigated. frontiersin.orgmdpi.com These systems can protect the drug from degradation, improve its solubility, and potentially enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing side effects. mdpi.com
By proactively addressing potential pharmacokinetic issues, these strategies can significantly enhance the clinical viability of promising this compound derivatives.
Investigation of Metabolic Pathways and In Vivo Fate of Chroman Derivatives
Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is a critical component of drug development. Currently, there is a lack of specific pharmacokinetic data for this compound. A significant challenge and a crucial area for future research is the comprehensive investigation of its metabolic fate in vivo.
Essential studies include:
Metabolic Stability: Assessing the stability of the compound in liver microsomes and plasma to predict its rate of metabolism. researchgate.net
Metabolite Identification: Identifying the major metabolites formed through Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolism. This is crucial as metabolites could be active, inactive, or even toxic.
Pharmacokinetic Profiling: Conducting studies in animal models to determine key pharmacokinetic parameters such as bioavailability, half-life, maximum concentration (Cmax), and tissue distribution. researchgate.net
Detailed knowledge of the in vivo behavior of this compound and its derivatives is indispensable for predicting their efficacy and safety in humans.
Sustainable Production and Environmental Impact
Future research in this area should focus on:
Biocatalysis: Harnessing enzymes or whole-cell systems to perform specific synthetic steps. Biocatalysis operates under mild conditions (neutral pH, room temperature), is highly selective, and uses renewable resources, making it a cornerstone of green manufacturing. longdom.org However, the cost of biocatalyst production and the need for immobilization for reuse remain challenges. nih.gov
Life Cycle Assessment (LCA): Conducting a thorough LCA to quantify the environmental impact of the entire production process. This includes evaluating energy consumption, raw material sourcing, waste generation, and the potential toxicity of byproducts.
Renewable Feedstocks: Investigating the possibility of synthesizing the chroman scaffold from renewable, bio-based starting materials instead of petroleum-based chemicals.
By integrating sustainability considerations from the earliest stages of development, the chemical industry can ensure that novel compounds like this compound can be produced in a manner that is both economically viable and environmentally responsible.
Novel Applications in Interdisciplinary Fields
The chroman scaffold is recognized for its versatile biological activities, including antioxidant, anti-inflammatory, and anticancer properties. mdpi.comnih.gov Scientists have explored functionalized chromans and chromanols for their potential in medicinal chemistry, for instance, as enzyme inhibitors or as structural templates for drug discovery. gu.senih.gov Chromane (B1220400) derivatives have also been investigated for the treatment of neurodegenerative diseases. core.ac.uk
However, the translation of these general properties of the chroman class to specific, novel applications for this compound in interdisciplinary fields is not documented in the available literature. For example, there are no detailed research findings on its use in the development of new polymers, as a component in advanced materials, or for applications in crop protection or enhancement.
The potential for this compound in these interdisciplinary areas remains largely theoretical and speculative without dedicated research. Future investigations would be necessary to explore and establish any unique properties of this specific compound that would make it suitable for such applications.
Q & A
Q. What are the established synthetic routes for 2-Hydroxy-7-methylchroman, and how do reaction conditions impact yield and purity?
- Methodological Answer : Common methods include cyclization of phenolic precursors (e.g., 2-hydroxyacetophenone derivatives) under acidic (e.g., p-toluenesulfonic acid) or basic conditions. Reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent polarity, and catalyst loading significantly influence yield and purity. For example, higher temperatures may accelerate cyclization but risk side reactions, while optimized catalyst ratios (e.g., 1–5 mol%) improve efficiency. Purification via column chromatography or recrystallization is critical to isolate the compound .
Q. What analytical techniques are recommended for structural elucidation and purity assessment of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm the chroman backbone and substituent positions (e.g., methyl and hydroxyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (e.g., C18 column, UV detection at 254 nm) quantifies purity. Compare spectral data with literature or databases (e.g., NIST Chemistry WebBook) for cross-verification .
Q. How should researchers design initial bioactivity screens for this compound?
- Methodological Answer : Begin with in vitro assays targeting its hypothesized biological activities (e.g., antioxidant, antimicrobial). For antioxidants, employ DPPH/ABTS radical scavenging assays with quercetin or ascorbic acid as positive controls. For antimicrobial studies, use microdilution assays (e.g., MIC determination) against standard bacterial/fungal strains. Include dose-response curves (e.g., 1–100 μM) and triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting reports on the biological activity of this compound be resolved?
- Methodological Answer : Conduct cross-validation using orthogonal assays (e.g., combine enzymatic inhibition with cell-based viability assays). Investigate potential confounding factors such as solvent effects (e.g., DMSO cytotoxicity), compound stability (e.g., pH-dependent degradation), and batch-to-batch variability. Utilize meta-analysis of published data to identify trends or methodological inconsistencies (e.g., differences in assay endpoints or cell lines) .
Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Evaluate pharmacokinetic (PK) parameters such as bioavailability, metabolism, and tissue distribution using LC-MS/MS-based pharmacokinetic studies in rodent models. Perform metabolite profiling to identify active/inactive derivatives. Compare in vitro IC50 values with in vivo effective doses while accounting for plasma protein binding and half-life .
Q. How can reaction mechanisms for this compound synthesis be rigorously validated?
- Methodological Answer : Employ isotopic labeling (e.g., deuterated solvents or substrates) to track proton transfer steps in cyclization reactions. Use kinetic studies (e.g., varying substrate concentrations) to determine rate laws and propose intermediate states. Computational methods (e.g., DFT calculations) can model transition states and validate proposed mechanisms .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies, and how are they mitigated?
- Methodological Answer : Batch reactors often face heat transfer inefficiencies and impurity accumulation at scale. Transitioning to continuous flow reactors improves mixing and temperature control, enhancing reproducibility. Implement Quality by Design (QbD) principles to optimize critical process parameters (CPPs) like residence time and catalyst recycling. Analytical monitoring (e.g., in-line FTIR) ensures real-time quality control .
Data Analysis & Reporting
Q. How should researchers statistically analyze dose-response data for this compound bioactivity?
- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC50/IC50 values. Report 95% confidence intervals and perform ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include Grubbs’ test to identify outliers in replicate datasets .
Q. What are best practices for reporting conflicting spectral data (e.g., NMR shifts) in publications?
- Methodological Answer : Disclose solvent, temperature, and instrument frequency (e.g., 400 MHz vs. 600 MHz) for all spectral data. Compare observed shifts with predicted values from computational tools (e.g., ACD/Labs NMR Predictor). If discrepancies persist, provide HSQC/HMBC correlations to unambiguously assign signals and rule out tautomerism or dynamic effects .
Experimental Design
Q. How to design a study investigating the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
Synthesize analogs with systematic modifications (e.g., hydroxyl → methoxy, methyl → ethyl). Test each derivative in parallel bioassays (e.g., antioxidant, cytotoxicity) under identical conditions. Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., logP, steric bulk) with activity. Include molecular docking to predict binding modes to target proteins (e.g., COX-2 for anti-inflammatory activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
